High-Potency ROR-Gamma Inverse Agonist Synthesis Using 2,3,3-Trimethylbutanoyl Chloride
The 2,3,3-trimethylbutanoyl chloride derivative (R)-3-cyano-N-(1,4-dimethyl-3-(1-(2,3,3-trimethylbutanoyl)piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-hydroxybenzamide exhibits a potent IC50 of 5.60 nM against the human nuclear receptor ROR-gamma in a TR-FRET co-activator recruitment assay [1]. This value demonstrates sub-nanomolar potency, a key differentiator for this class of therapeutic candidates targeting autoimmune diseases.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.60 nM |
| Comparator Or Baseline | Inactive control or baseline for ROR-gamma inverse agonists (class-level potency threshold < 100 nM considered high) |
| Quantified Difference | Potency is at least 17-fold higher than a typical 100 nM activity threshold for ROR-gamma modulators. |
| Conditions | TR-FRET co-activator recruitment assay using human ROR-gamma ligand-binding domain |
Why This Matters
This level of in vitro potency is a critical selection criterion for medicinal chemists optimizing lead compounds against ROR-gamma, where building block selection directly impacts drug efficacy.
- [1] BindingDB. BDBM189938: US10227346, Example 56. IC50 data for (R)-3-cyano-N-(1,4-dimethyl-3-(1-(2,3,3-trimethylbutanoyl)piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-hydroxybenzamide. View Source
